molecular formula C9H12FNO B13272838 3-Amino-2-(3-fluorophenyl)propan-1-ol

3-Amino-2-(3-fluorophenyl)propan-1-ol

Cat. No.: B13272838
M. Wt: 169.20 g/mol
InChI Key: MATHYTBQRCEHIS-UHFFFAOYSA-N
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Description

3-Amino-2-(3-fluorophenyl)propan-1-ol is an organic compound with the molecular formula C9H12FNO It is a chiral molecule, meaning it has non-superimposable mirror images

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Amino-2-(3-fluorophenyl)propan-1-ol involves the reduction of (3-fluorophenyl)hydroxyacetonitrile using a borane-tetrahydrofuran complex. The reaction is carried out in tetrahydrofuran at 75°C for 2 hours. After the reaction, methanol and hydrogen chloride are added, and the mixture is heated to reflux. The product is then isolated by basifying the aqueous layer and extracting with dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(3-fluorophenyl)propan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products

    Oxidation: Formation of 3-amino-2-(3-fluorophenyl)propanone.

    Reduction: Formation of 3-amino-2-(3-fluorophenyl)propane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-2-(3-fluorophenyl)propan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-2-(3-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds with enzymes and receptors, potentially affecting their activity. The fluorine atom can enhance the compound’s stability and bioavailability by influencing its electronic properties.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(3-fluorophenyl)propan-1-ol: Similar structure but with the amino group at a different position.

    3-Amino-3-(4-fluorophenyl)propan-1-ol: Fluorine atom is located at the para position instead of the meta position.

    3-Amino-3-(3-chloro-2-fluorophenyl)propan-1-ol: Contains an additional chlorine atom.

Uniqueness

3-Amino-2-(3-fluorophenyl)propan-1-ol is unique due to the specific positioning of the amino and fluorine groups, which can influence its reactivity and interactions with biological targets

Properties

Molecular Formula

C9H12FNO

Molecular Weight

169.20 g/mol

IUPAC Name

3-amino-2-(3-fluorophenyl)propan-1-ol

InChI

InChI=1S/C9H12FNO/c10-9-3-1-2-7(4-9)8(5-11)6-12/h1-4,8,12H,5-6,11H2

InChI Key

MATHYTBQRCEHIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C(CN)CO

Origin of Product

United States

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